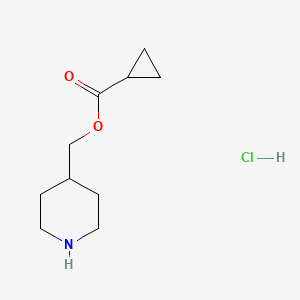
4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride
Übersicht
Beschreibung
“4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride” is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol1. It is intended for research use only and is not for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H18ClNO21. However, detailed structural analysis information is not available.
Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available.Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.71 g/mol1. Further physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity of Related Compounds : Cyclopropanecarboxylic acid derivatives, closely related to 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride, have been utilized in synthesizing N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas. These compounds have shown significant herbicidal and fungicidal activities, indicating potential agricultural applications (Tian, Song, Wang, & Liu, 2009).
Molecular Structure Analysis : The molecular and crystal structure of 4-Piperidinecarboxylic acid hydrochloride, a compound closely related to 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride, has been studied. This research aids in understanding the compound's molecular interactions and properties, which is crucial for its potential applications in chemical and pharmaceutical research (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antimicrobial Activity Research : N-ethoxyethylpiperidine derivatives, which include structures similar to 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride, have been studied for their antimicrobial properties. These compounds showed significant antimicrobial activity against various bacterial strains, indicating their potential use in developing new antimicrobial agents (Issayeva, Akhmetova, Datkhayev, Omyrzakov, Praliyev, & Ross, 2019).
Synthesis Methods Exploration : Research on the synthesis of compounds structurally similar to 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride, such as 4-Chloropiperidine hydrochloride, provides insights into efficient synthesis methods and potential chemical applications (Zhang Guan-you, 2010).
Metabolic Pathway Analysis : Studies on compounds structurally related to 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride, such as Roxatidine acetate hydrochloride, provide insight into their metabolic pathways in humans. This information is crucial for drug development and understanding the compound's pharmacokinetics and interactions in the body (Sasaki, Nakayama, Numazawa, Oguro, Honma, Iwamura, Tsukamoto, & Yoshida, 2001).
Ultrasound-promoted Synthesis : Ultrasound-promoted synthesis of novel compounds using 4-piperidone hydrochloride monohydrate, closely related to 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride, offers an innovative approach to chemical synthesis. This method may provide more efficient and environmentally friendly synthesis pathways (Rajesh, Reddy, & Vijayakumar, 2012).
Solid-State Characterization : The solid-state characterization of compounds structurally related to 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride, such as falicaine hydrochloride, is essential for understanding their physical properties and stability. This research is crucial for the development of pharmaceutical formulations (Schmidt, 2005).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the resources I found.
Zukünftige Richtungen
There is no specific information available on the future directions of research or applications for this compound.
Please note that this information is based on limited resources and may not be comprehensive. For a detailed analysis, please refer to scientific literature or consult a chemistry professional.
Eigenschaften
IUPAC Name |
piperidin-4-ylmethyl cyclopropanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(9-1-2-9)13-7-8-3-5-11-6-4-8;/h8-9,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLUBISFQGIEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride | |
CAS RN |
1219968-10-1 | |
| Record name | Cyclopropanecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219968-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



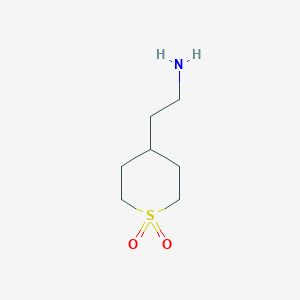
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1397275.png)
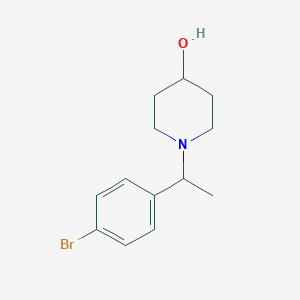
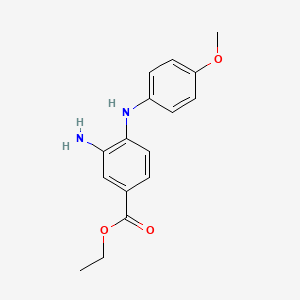
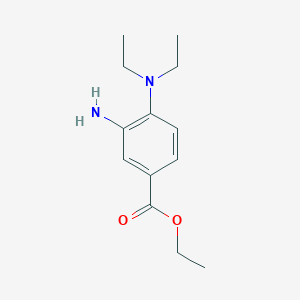
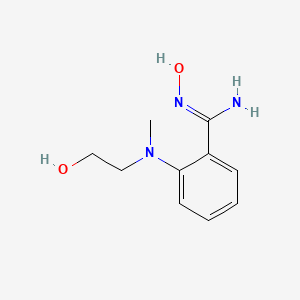
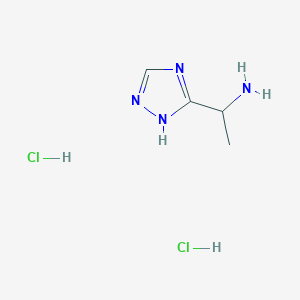
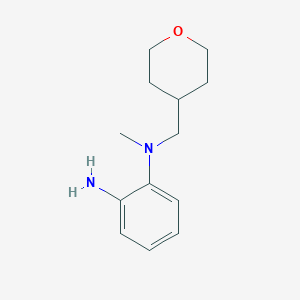
![2-[Ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1397283.png)
![Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate](/img/structure/B1397286.png)

![Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B1397291.png)
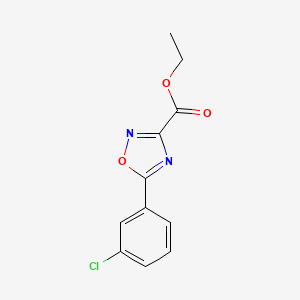
![Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate](/img/structure/B1397293.png)